molecular formula C7H12N2O B599179 3,9-Diazabicyclo[4.2.1]nonan-4-one CAS No. 1210963-09-9

3,9-Diazabicyclo[4.2.1]nonan-4-one

Cat. No. B599179
M. Wt: 140.186
InChI Key: OJDDWFBNQVXOPZ-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[4.2.1]nonan-4-one is a chemical compound . It is also known by its CAS Number: 1210963-09-9 .


Synthesis Analysis

The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one involves a three-component [3+2] cycloaddition followed by reduction and lactamization . This process has been developed as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold .


Molecular Structure Analysis

The molecular structure of 3,9-Diazabicyclo[4.2.1]nonan-4-one can be represented by the InChI code: 1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10) .


Physical And Chemical Properties Analysis

3,9-Diazabicyclo[4.2.1]nonan-4-one is a powder . It has a molecular weight of 140.19 .

Scientific Research Applications

Application in Organic Chemistry

3,9-Diazabicyclo[4.2.1]nonan-4-one is used in the field of organic chemistry . It’s used in a three-component [3+2] cycloaddition followed by reduction and lactamization as a one-pot methodology for diastereoselective synthesis of 3,9-diazabicyclo [4.2.1]nonane-containing scaffold . This process involves the use of 2-azidobenzaldehydes or 2-nitrobenzaldehydes for three-component [3+2] cycloaddition . The azide or nitro group in intermediates may be reduced to amine prior to lactamization without isolation and/or purification of the [3+2] cycloaddition products .

Application in Medicinal Chemistry

3,9-Diazabicyclo[4.2.1]nonan-4-one derivatives have been demonstrated as potential dual orexin receptor antagonists, delta opioid agonists, serotonin reuptake inhibitors, dopamine transporter inhibitors, antibacterial agents, and antitumor antibiotics . These applications are in the field of medicinal chemistry .

Application in Asymmetric Catalysis

3,9-Diazabicyclo[4.2.1]nonane derivatives are attractive to researchers for use in asymmetric catalysis . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .

Application as Ion Receptors

Some derivatives of 3,9-Diazabicyclo[4.2.1]nonane are used as ion receptors . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .

Application in the Construction of Metallocycles

3,9-Diazabicyclo[4.2.1]nonane derivatives are used in the construction of metallocycles . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .

Application as Molecular Tweezers

3,9-Diazabicyclo[4.2.1]nonane derivatives are used as molecular tweezers . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .

Application in Asymmetric Catalysis

3,9-Diazabicyclo[4.2.1]nonane derivatives are attractive to researchers for use in asymmetric catalysis . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .

Application as Ion Receptors

Some derivatives of 3,9-Diazabicyclo[4.2.1]nonane are used as ion receptors . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .

Application in the Construction of Metallocycles

3,9-Diazabicyclo[4.2.1]nonane derivatives are used in the construction of metallocycles . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .

Application as Molecular Tweezers

3,9-Diazabicyclo[4.2.1]nonane derivatives are used as molecular tweezers . The specific methods of application or experimental procedures, including any relevant technical details or parameters, are not detailed in the source .

Application in Anticancer Chemotherapeutics

The bicyclo [3.3.1]nonane moiety, which is predominant in most biologically active natural products, has been noticed to have exceptional characteristics compared to others . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Application in the Synthesis of Bridged Bi- and Tricyclic Lactams

3,9-Diazabicyclo[4.2.1]nonane is involved in a three-step protocol for the synthesis of bridged bi- and tricyclic lactams . This involves [3+2] cycloaddition of aldimines and activated alkenes and sequential hydrazine-promoted lactamization .

Safety And Hazards

The safety information available indicates that 3,9-Diazabicyclo[4.2.1]nonan-4-one has a GHS07 pictogram, with a signal word of "Warning" .

properties

IUPAC Name

3,9-diazabicyclo[4.2.1]nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDDWFBNQVXOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672592
Record name 3,9-Diazabicyclo[4.2.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,9-Diazabicyclo[4.2.1]nonan-4-one

CAS RN

1210963-09-9
Record name 3,9-Diazabicyclo[4.2.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
11
Citations
LA Paquette, LD Wise - The Journal of Organic Chemistry, 1965 - ACS Publications
The Hofmann Elimination of 9-Methyl-3,9-diazabicyclo[4.2.I]nonan-4-one Page 1 228 Paquette and Wise Vol. n-Hexyllithium.—The reagent was prepared by a procedure in the literature…
Number of citations: 10 pubs.acs.org
B Razdan, AK Sharma, K Kumari, RB Bodla… - European journal of …, 1987 - Elsevier
The spasmolytic activity of the lactams, 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one 1 and 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one 2 and their reduction products, 9-methyl-3,9-…
Number of citations: 4 www.sciencedirect.com
VG Lisnyak, Y Tan, A Ramirez… - The Journal of …, 2023 - ACS Publications
Herein we report a practical crystallization-induced diastereomer transformation (CIDT) of oxime isomers for the scalable asymmetric synthesis of the bicyclic diamine (1S,6R)-3,9-…
Number of citations: 3 pubs.acs.org
AM Duffield, C Djerassi, L Wise… - The Journal of Organic …, 1966 - ACS Publications
The mass spectra of five azabicyclo lactams (IV) have been measured in orderto examine the effect upon the fragmentation pattern of two different functional groups in close proximity to …
Number of citations: 5 pubs.acs.org
LA Paquette, LD Wise - Journal of the American Chemical Society, 1965 - ACS Publications
A series of azabicyclic amides of varying ring size (eight to ten members) are shown to be readily transformed to, ß-unsaturated lactams by the Hofmann elimination procedure. These …
Number of citations: 29 pubs.acs.org
SY Ablordeppey, R Altundas, B Bricker, XY Zhu… - Bioorganic & medicinal …, 2008 - Elsevier
The synthesis and exploration of novel butyrophenones have led to the identification of a diazepane analogue of haloperidol, 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)…
Number of citations: 51 www.sciencedirect.com
KD Berlin, BS Rathore, M Peterson - The Journal of Organic …, 1965 - ACS Publications
1, 3-Dioxolanes of aromatic aldehydes have been found to react with alkyllithium reagents to give alkyl aryl ketones in good yield. Theover-all process is thus replacement of hydrogen …
Number of citations: 36 pubs.acs.org
K Audouze, EØ Nielsen, GM Olsen… - Journal of medicinal …, 2006 - ACS Publications
A new series of piperazines, diazepanes, diazocanes, diazabicyclononanes, and diazabicyclodecanes with affinity for the α 4 β 2 subtype of nicotinic acetylcholine receptors were …
Number of citations: 36 pubs.acs.org
JFW Keana, GS Heo, GT Gaughan - The Journal of Organic …, 1985 - ACS Publications
Dimethylnortropinone nitroxide 6 was converted into bicyclic ketones 8-10. Rearrangement of the corresponding oxime derivatives 14 and 16 led, respectively, to lactams 18 and 19. …
Number of citations: 39 pubs.acs.org
CG Swain, DA Kuhn, RL Schowen - Journal of the American …, 1965 - ACS Publications
Reasons are advanced for expecting that a proton being transferred in an organic reaction from one oxygen (or nitrogen) to another should lie in an entirely stable po-tential at the …
Number of citations: 167 pubs.acs.org

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